molecular formula C39H42N6O18 B1213197 Corynebactin CAS No. 95536-04-2

Corynebactin

Cat. No. B1213197
CAS RN: 95536-04-2
M. Wt: 882.8 g/mol
InChI Key: RCQTVEFBFUNTGM-BDVHUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynebactin is a crown compound that is enterobactin in which the pro-R hydrogens at positions 2, 6 and 10 of the trilactone backbone are replaced by methyl groups, and in which a glycine spacer separates the trilactone backbone from each of the catecholamide arms. It is the endogenous siderophore of Bacillus subtilis, used for the acquisition of iron. It has a role as a metabolite and a bacterial metabolite. It is a crown compound, a member of catechols and a macrocyclic lactone.

Scientific Research Applications

Chirality and Structural Characteristics

  • Corynebactin exhibits unique chiral properties, making it of interest in studies related to cell recognition, uptake, and utilization of iron. It structurally resembles enterobactin but differs in chirality and specific molecular components. For instance, corynebactin contains L-threonine instead of L-serine in its trilactone backbone and has a glycine spacer unit in each chelating arm (Bluhm, Kim, Dertz, & Raymond, 2002). These differences are critical in understanding how Gram-positive bacteria acquire and utilize iron.

Iron Acquisition and Corynebacterium Diphtheriae

  • Corynebactin plays a pivotal role in the iron acquisition process for Corynebacterium diphtheriae, especially during infection. The ability of C. diphtheriae to acquire iron in iron-limited environments is essential for its survival and pathogenesis. Corynebactin’s structure and biological activity have been a subject of extensive study, providing insights into how bacterial pathogens compete with host iron-sequestering mechanisms (Zajdowicz et al., 2012).

Molecular Modeling and Complex Formation

  • Further understanding of corynebactin's chiral properties and complex formation with iron is achieved through molecular modeling and circular dichroism spectra. This research helps elucidate the fundamental processes of iron complex formation in bacteria and the impact of structural changes on siderophore chirality (Bluhm, Hay, Kim, Dertz, & Raymond, 2002).

properties

CAS RN

95536-04-2

Product Name

Corynebactin

Molecular Formula

C39H42N6O18

Molecular Weight

882.8 g/mol

IUPAC Name

N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1

InChI Key

RCQTVEFBFUNTGM-BDVHUIKKSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O

SMILES

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O

Canonical SMILES

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O

Other CAS RN

95536-41-7

synonyms

corynebactin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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